N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide
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Description
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C19H30N2O and its molecular weight is 302.462. The purity is usually 95%.
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Scientific Research Applications
Tetrahydroisoquinoline Synthesis
Lateral Lithiation and Electrophile Reactions : Lithiation of related compounds, such as N'-(2-methylbenzyl)-N,N-dimethylurea and N-(2-methylbenzyl)pivalamide, followed by reactions with various electrophiles, has been utilized to yield side-chain substituted derivatives. Dehydration of these products can produce tetrahydroisoquinolines, showcasing a method for synthesizing structurally diverse tetrahydroisoquinoline compounds (Smith et al., 2010).
Metal-Free Synthesis of 3-Arylquinolin-2-ones : A metal-free approach utilizing phenyliodine bis(trifluoroacetate) (PIFA) mediates oxidative C-C bond formation alongside a 1,2-aryl migration to assemble a variety of 3-arylquinolin-2-one compounds. This method highlights the potential for efficient, metal-free synthesis routes for quinoline derivatives (Le‐Ping Liu et al., 2013).
Pharmacological Potential
Dopamine Agonist Properties : Certain N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their dopamine-like activity, indicating their potential use in therapeutic agents targeting the dopamine system (Jacob et al., 1981).
Synthetic Methodologies
Intramolecular Functionalization : The intramolecular palladium-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides represents a method for accessing ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates, showcasing the versatility of these compounds in complex organic synthesis (Ladd et al., 2016).
EPC-Synthesis : The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors demonstrates a pathway to tetrahydroisoquinolines and the synthesis of the alkaloid (+)-corlumine, further highlighting the application of these compounds in the synthesis of complex natural products (Huber & Seebach, 1987).
Novel Synthetic Approaches
Synthesis of 3-Aminoquinolines : Demonstrating the utility of ethyl N-pivaloyl-3-aminocrotonate in the synthesis of 3-aminoquinoline derivatives, this method emphasizes the adaptability of pivalamide derivatives in constructing quinoline scaffolds with potential pharmaceutical applications (Bujok et al., 2010).
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-5-12-21-13-6-7-16-14-15(8-9-17(16)21)10-11-20-18(22)19(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWORQRSTAJSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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